2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone
Overview
Description
2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone is a useful research compound. Its molecular formula is C9H9F6NO2 and its molecular weight is 277.16 g/mol. The purity is usually 95%.
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Mechanism of Action
. The compound is a liquid at room temperature . It’s important to note that the safety information for this compound indicates that it may be harmful if swallowed and may cause eye irritation .
The compound is used as a reactant for the synthesis of various substances, including photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists, photoactive a-mannosides and mannosyl peptides, inactivators of human cytochrome P450 2B6, photoaffinity labeled fusidic acid analogues, hydroxyamides as anticonvulsants, and ET-18-OCH3 with antiproliferative properties .
Biochemical Analysis
Biochemical Properties
2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s trifluoromethyl groups enhance its binding affinity to these enzymes, potentially inhibiting their activity. This interaction can be utilized to study enzyme inhibition mechanisms and to develop enzyme inhibitors for therapeutic purposes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can inhibit the phosphorylation of certain kinases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as cytochrome P450, inhibiting their catalytic activity. This inhibition can lead to reduced metabolism of substrates and altered cellular responses. Furthermore, the compound can modulate gene expression by binding to DNA or interacting with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that its effects on cellular function can persist, but the degree of impact may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, it can cause significant toxicity, including liver damage and disruption of metabolic processes. These dose-dependent effects are crucial for determining safe and effective usage in research .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and affect metabolic flux. The compound’s influence on metabolite levels can provide insights into its role in cellular metabolism and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution patterns are essential for understanding its pharmacokinetics and optimizing its use in research .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can localize to specific compartments, such as the nucleus or mitochondria, where it interacts with relevant biomolecules. These localization patterns are critical for its activity and function, as they determine the sites of its biochemical interactions .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F6NO2/c10-8(11,12)6(17)5-1-3-16(4-2-5)7(18)9(13,14)15/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCHOXRTOOPBPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C(F)(F)F)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669822 | |
Record name | 1,1'-(Piperidine-1,4-diyl)bis(trifluoroethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159982-56-5 | |
Record name | 1,1'-(Piperidine-1,4-diyl)bis(trifluoroethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.